Cas no 1804082-31-2 (2-Fluorobenzo[d]oxazole-4-carbonyl chloride)
2-Fluorobenzo[d]oxazole-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Fluorobenzo[d]oxazole-4-carbonyl chloride
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- Inchi: 1S/C8H3ClFNO2/c9-7(12)4-2-1-3-5-6(4)11-8(10)13-5/h1-3H
- InChI Key: NDGOQYVYSQEJII-UHFFFAOYSA-N
- SMILES: ClC(C1=CC=CC2=C1N=C(O2)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 2.7
- Topological Polar Surface Area: 43.1
2-Fluorobenzo[d]oxazole-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081001437-250mg |
2-Fluorobenzo[d]oxazole-4-carbonyl chloride |
1804082-31-2 | 98% | 250mg |
$5,286.65 | 2022-04-02 | |
| Alichem | A081001437-500mg |
2-Fluorobenzo[d]oxazole-4-carbonyl chloride |
1804082-31-2 | 98% | 500mg |
$7,032.92 | 2022-04-02 | |
| Alichem | A081001437-1g |
2-Fluorobenzo[d]oxazole-4-carbonyl chloride |
1804082-31-2 | 98% | 1g |
$13,729.81 | 2022-04-02 |
2-Fluorobenzo[d]oxazole-4-carbonyl chloride Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Fluorobenzo[d]oxazole-4-carbonyl chloride
Introduction to 2-Fluorobenzo[d]oxazole-4-carbonyl Chloride (CAS No. 1804082-31-2)
2-Fluorobenzo[d]oxazole-4-carbonyl chloride (CAS No. 1804082-31-2) is a versatile and highly reactive compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound belongs to the class of benzoxazoles and features a unique combination of a fluorine substituent and a carbonyl chloride functional group, making it an excellent building block for the synthesis of complex molecules with diverse applications.
The fluorine atom in 2-Fluorobenzo[d]oxazole-4-carbonyl chloride imparts unique electronic and steric properties to the molecule, which can significantly influence its reactivity and biological activity. The presence of the carbonyl chloride group makes it highly reactive towards nucleophiles, enabling it to participate in a wide range of chemical reactions such as nucleophilic acyl substitution, amidation, and esterification. These properties make 2-Fluorobenzo[d]oxazole-4-carbonyl chloride an invaluable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Recent advancements in the field of medicinal chemistry have highlighted the importance of fluorinated compounds in drug discovery. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules, leading to improved pharmacological profiles. 2-Fluorobenzo[d]oxazole-4-carbonyl chloride has been utilized in the synthesis of several promising drug candidates that target various diseases, including cancer, neurological disorders, and infectious diseases.
In one notable study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of 2-Fluorobenzo[d]oxazole-4-carbonyl chloride as a key intermediate in the development of a novel class of inhibitors targeting a specific protein involved in cancer progression. The fluorine substituent was found to enhance the potency and selectivity of the inhibitors, making them more effective in inhibiting tumor growth.
Beyond its applications in pharmaceutical research, 2-Fluorobenzo[d]oxazole-4-carbonyl chloride has also shown promise in materials science. The unique electronic properties of fluorinated compounds make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In a recent study published in Advanced Materials, scientists used 2-Fluorobenzo[d]oxazole-4-carbonyl chloride to synthesize novel polymers with enhanced charge transport properties, leading to improved performance in OLED devices.
The synthesis of 2-Fluorobenzo[d]oxazole-4-carbonyl chloride typically involves a multi-step process that begins with the formation of the benzoxazole core followed by functionalization with the fluorine substituent and conversion to the carbonyl chloride derivative. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 2-fluoroaniline with an appropriate acid chloride or acid anhydride to form the benzoxazole ring, followed by further functionalization steps.
The physical properties of 2-Fluorobenzo[d]oxazole-4-carbonyl chloride include a high boiling point and low solubility in water, which are typical characteristics of compounds containing both aromatic rings and chlorocarbonyl groups. These properties make it suitable for use in reactions that require high temperatures or non-aqueous conditions. However, care must be taken during handling due to its reactivity with moisture and nucleophiles.
In conclusion, 2-Fluorobenzo[d]oxazole-4-carbonyl chloride (CAS No. 1804082-31-2) is a highly versatile compound with significant potential in various scientific fields. Its unique combination of electronic and steric properties makes it an excellent building block for the synthesis of complex molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.
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